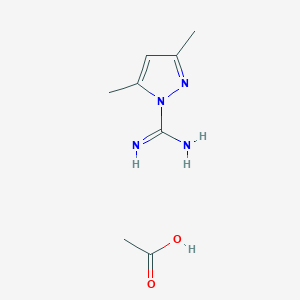
Acetic acid;3,5-dimethylpyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,5-dimethylpyrazole-1-carboximidamide is a compound with the molecular formula C₆H₉N₃O. It is also known as 3,5-Dimethylpyrazole-1-carboxamide. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylpyrazole-1-carboxamide typically involves the reaction of acetylacetone with hydrazine derivatives. One common method is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates are then oxidized in situ using bromine to yield pyrazoles . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of 3,5-Dimethylpyrazole-1-carboxamide often employs large-scale synthesis techniques, such as the reaction of cyanoacethydrazide with acetylacetone in the presence of dilute aqueous HCl and an alcoholic solution . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine to form pyrazoles.
Reduction: It can be reduced under specific conditions to yield different pyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen in DMSO.
Reducing Agents: Hydrogen gas in the presence of catalysts.
Substitution Reagents: Aryl halides, copper powder, KOtBu.
Major Products
The major products formed from these reactions include various pyrazole derivatives, such as 3,5-disubstituted pyrazoles and N-arylpyrazoles .
Scientific Research Applications
3,5-Dimethylpyrazole-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazole-1-carboxamide as a hypoglycemic agent involves its effect on plasma free fatty acids and glucose oxidation. Unlike insulin, it is ineffective in lowering blood sugar in eviscerate rats but is active in alloxan-diabetic rats unresponsive to tolbutamide . The compound increases glucose oxidation, which may be due to the stimulation of glucose oxidation by the liver and/or intestinal tract .
Comparison with Similar Compounds
Similar Compounds
- 1-Carbamoyl-3,5-dimethylpyrazole
- 3,5-Dimethylpyrazole-1-carboxamide
- 1-Cyanoacetyl-3,5-dimethylpyrazole
Uniqueness
3,5-Dimethylpyrazole-1-carboxamide is unique due to its potent hypoglycemic activity and its ability to increase glucose oxidation. This sets it apart from other similar compounds, which may not exhibit the same level of biological activity .
Properties
CAS No. |
78060-73-8 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;3,5-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H10N4.C2H4O2/c1-4-3-5(2)10(9-4)6(7)8;1-2(3)4/h3H,1-2H3,(H3,7,8);1H3,(H,3,4) |
InChI Key |
TXXQKMIEBUHQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=N)N)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















